molecular formula C20H42N2O4 B14338013 7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 105399-98-2

7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Cat. No.: B14338013
CAS No.: 105399-98-2
M. Wt: 374.6 g/mol
InChI Key: JIPAFQKJUAQJEK-UHFFFAOYSA-N
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Description

7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a chemical compound that belongs to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of dibutylamine with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired crown ether. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ether groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves the formation of stable complexes with metal ions. The ether groups in the compound act as electron donors, coordinating with the metal ions to form a stable ring structure. This complexation process is facilitated by the spatial arrangement of the ether groups, which allows for optimal interaction with the metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its specific butyl substituents, which influence its solubility and complexation behavior. This makes it particularly suitable for applications where these properties are advantageous, such as in non-polar solvents or in the formation of specific metal ion complexes.

Properties

CAS No.

105399-98-2

Molecular Formula

C20H42N2O4

Molecular Weight

374.6 g/mol

IUPAC Name

7,16-dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C20H42N2O4/c1-3-5-7-21-9-13-23-17-19-25-15-11-22(8-6-4-2)12-16-26-20-18-24-14-10-21/h3-20H2,1-2H3

InChI Key

JIPAFQKJUAQJEK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOCCOCCN(CCOCCOCC1)CCCC

Origin of Product

United States

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